molecular formula C12H13FN2O2 B8365211 5-fluoro-1H-indole-2-carboxylic acid (3-hydroxy-propyl)-amide

5-fluoro-1H-indole-2-carboxylic acid (3-hydroxy-propyl)-amide

Cat. No. B8365211
M. Wt: 236.24 g/mol
InChI Key: BFEGXBWALSSEPO-UHFFFAOYSA-N
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Patent
US07423031B2

Procedure details

To a solution of 5-fluoro-1H-indole-2-carboxylic acid (2.27 g, 12.7 mmol) in CH2Cl2 (100 mL) is added DMAP (4.64 g, 38 mmol), EDCI (3.64 g, 19 mmol), 3-amino-propan-1-ol (1.90 g, 25 mmol). The mixture is stirred at room temperature for 24 hours. After the solvent is removed under vacuum, 5% HCl (100 mL) is added to the mixture. It is extracted with EtOAc (100 mL×3). The combined organic layers are washed with saturated aqueous NaHCO3 (100 mL), brine (100 mL) and dried with Na2SO4. Solvent is removed to give 5-fluoro-1H-indole-2-carboxylic acid (3-hydroxy-propyl)-amide; 1H NMR (DMSO-d6) δ 1.69 (quint, 2H, J=6.4 Hz), 3.34 (q, 2H, J=6.0 Hz), 3.48 (t, 2H, J=6.4 Hz), 4.48 (bs, 1H), 6.99-7.10 (m, 2H), 7.36-7.44 (m, 2H), 8.47 (t, 1H, J=5.6 Hz), 11.63 (s, 1H); m/z [M++1] 237.1.
Quantity
2.27 g
Type
reactant
Reaction Step One
Name
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.64 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([OH:13])=O)=[CH:5]2.CCN=C=NCCCN(C)C.[NH2:25][CH2:26][CH2:27][CH2:28][OH:29]>C(Cl)Cl.CN(C1C=CN=CC=1)C>[OH:29][CH2:28][CH2:27][CH2:26][NH:25][C:11]([C:6]1[NH:7][C:8]2[C:4]([CH:5]=1)=[CH:3][C:2]([F:1])=[CH:10][CH:9]=2)=[O:13]

Inputs

Step One
Name
Quantity
2.27 g
Type
reactant
Smiles
FC=1C=C2C=C(NC2=CC1)C(=O)O
Name
Quantity
3.64 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
1.9 g
Type
reactant
Smiles
NCCCO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
4.64 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent is removed under vacuum, 5% HCl (100 mL)
ADDITION
Type
ADDITION
Details
is added to the mixture
EXTRACTION
Type
EXTRACTION
Details
It is extracted with EtOAc (100 mL×3)
WASH
Type
WASH
Details
The combined organic layers are washed with saturated aqueous NaHCO3 (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Solvent is removed

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OCCCNC(=O)C=1NC2=CC=C(C=C2C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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